

# Lomefloxacin absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025



# Lomefloxacin: A Comprehensive ADME Profile for the Research Professional

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of **Lomefloxacin** 

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) profile of **lomefloxacin**, a fluoroquinolone antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the core ADME processes.

# **Absorption**

**Lomefloxacin** is rapidly and almost completely absorbed following oral administration, with a high bioavailability of 95-98%.[1][2] Peak plasma concentrations are typically reached within 1 to 2 hours.[3][4] However, the rate and extent of absorption can be influenced by the presence of food and certain co-administered drugs.

## **Quantitative Absorption Data**



| Parameter                                      | Value                                             | Conditions                                 | Citation |
|------------------------------------------------|---------------------------------------------------|--------------------------------------------|----------|
| Bioavailability                                | 95-98%                                            | Single oral dose                           | [1][2]   |
| Tmax (Time to Peak Plasma Concentration)       | 1.13 ± 0.5 h                                      | Single oral dose<br>(fasting)              | [4]      |
| Tmax (Time to Peak<br>Plasma<br>Concentration) | 1.3 ± 0.9 h                                       | Single 400 mg oral<br>dose                 | [5][6]   |
| Tmax (Time to Peak Plasma Concentration)       | ~1.0 h                                            | Multiple oral doses                        | [7]      |
| Tmax (Time to Peak Plasma Concentration)       | 2.0 h                                             | With food                                  | [8]      |
| Cmax (Peak Plasma<br>Concentration)            | 3.5 ± 0.9 μg/mL                                   | Single 400 mg oral<br>dose                 | [5][6]   |
| Cmax (Peak Plasma<br>Concentration)            | 4.7 μg/mL                                         | Single 400 mg oral<br>dose                 | [9]      |
| Cmax (Peak Plasma<br>Concentration)            | 4.8 ± 1.5 mg/L                                    | Elderly patients, first day of 400 mg dose | [10]     |
| Cmax (Peak Plasma<br>Concentration)            | 6.3 ± 2.5 mg/L                                    | Elderly patients, final day of 400 mg dose | [10]     |
| Effect of Food                                 | Cmax decreased by<br>18%, AUC decreased<br>by 12% | Concomitant<br>administration with<br>food | [8]      |
| Effect of Sucralfate                           | Cmax decreased by 30%, AUC decreased by ~25%      | Administered 2 hours before lomefloxacin   | [8]      |
| Effect of Antacids<br>(Mg/Al-containing)       | Bioavailability<br>decreased by 48%               | Concomitant administration                 | [8]      |



### **Experimental Protocols: Absorption Studies**

Protocol 1: Bioavailability and Pharmacokinetic Analysis in Healthy Volunteers

- Objective: To determine the pharmacokinetic parameters of lomefloxacin following a single oral dose.
- · Methodology:
  - Healthy male volunteers were administered a single 400 mg oral dose of lomefloxacin.
  - Blood samples were collected at timed intervals.[10]
  - Concentrations of **lomefloxacin** in serum, urine, and cantharidin-induced inflammatory fluid were determined.[9]
  - Assay Methods: Lomefloxacin concentrations were quantified using a microbiological assay and high-performance liquid chromatography (HPLC).[9]
    - Microbiological Assay: An agar well diffusion method using a susceptible bacterial strain.[11]
    - HPLC: A validated HPLC method with a suitable stationary phase (e.g., C18 column) and a mobile phase, coupled with a UV or fluorescence detector, is a common method for quantifying fluoroquinolones.[12][13]

#### **Distribution**

**Lomefloxacin** is widely distributed throughout the body, with concentrations in some tissues exceeding those in plasma.[14] This extensive tissue penetration contributes to its therapeutic efficacy in various infections.

### **Quantitative Distribution Data**



| Parameter                       | Value            | Species/Tissue                    | Citation  |
|---------------------------------|------------------|-----------------------------------|-----------|
| Protein Binding                 | ~10%             | Human Serum                       | [1][2][8] |
| Protein Binding                 | 20.6%            | Human Serum                       | [15]      |
| Protein Binding                 | 20.1%            | Dog Serum                         | [15]      |
| Protein Binding                 | 28.1%            | Rat Serum                         | [15]      |
| Apparent Volume of Distribution | 2.54 ± 0.66 L/kg | Humans with normal renal function | [5][6]    |
| Apparent Volume of Distribution | 2.19 ± 1.05 L/kg | Middle-aged to elderly patients   | [11]      |

#### Tissue-to-Plasma Ratios Following Oral Administration:

| Tissue/Fluid         | Ratio | Citation |
|----------------------|-------|----------|
| Bronchial mucosa     | 2.1   | [8]      |
| Prostatic tissue     | 2.0   | [8]      |
| Sputum               | 1.3   | [8]      |
| Bronchial secretions | 0.6   | [8]      |
| Urine                | 140.0 | [8]      |

# **Experimental Protocols: Distribution Studies**

Protocol 2: Determination of Serum Protein Binding

- Objective: To quantify the extent of **lomefloxacin** binding to serum proteins.
- Methodology:
  - The study utilized an ultrafiltration technique.[15]



- Serum samples from humans, dogs, and rats were incubated with lomefloxacin at various concentrations.[15]
- The unbound fraction of the drug was separated from the protein-bound fraction by centrifugation through an ultrafiltration membrane.
- The concentration of lomefloxacin in the ultrafiltrate (unbound drug) was determined and compared to the total drug concentration to calculate the percentage of protein binding.
   [16]

#### **Metabolism**

**Lomefloxacin** undergoes minimal metabolism in humans.[2][8] The majority of the administered dose is excreted as the unchanged parent drug.

**Ouantitative Metabolism Data** 

| Metabolite             | Percentage of<br>Administered Dose in<br>Urine | Citation |
|------------------------|------------------------------------------------|----------|
| Glucuronide metabolite | ~9%                                            | [2][8]   |
| Other 4 metabolites    | < 0.5% (collectively)                          | [8]      |

# **Excretion**

The primary route of elimination for **lomefloxacin** is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][17]

## **Quantitative Excretion Data**



| Parameter                                  | Value                                  | Conditions                          | Citation  |
|--------------------------------------------|----------------------------------------|-------------------------------------|-----------|
| Urinary Excretion<br>(Parent Drug)         | ~65% of dose                           | Within 72 hours                     | [2][8]    |
| Urinary Excretion<br>(Parent Drug)         | 76% of dose                            | Over 48 hours                       | [9]       |
| Urinary Excretion<br>(Parent Drug)         | 80.6 ± 2.8% of dose                    | 48-hour urine collection            | [5]       |
| Urinary Excretion (Glucuronide Metabolite) | ~9% of dose                            | Within 72 hours                     | [2][8]    |
| Fecal Excretion (Unchanged Drug)           | ~10% of dose                           | [8]                                 |           |
| Elimination Half-life (t½)                 | ~8 hours                               | Healthy volunteers                  | [1][2][4] |
| Elimination Half-life (t½)                 | 7.77 ± 0.95 h                          | Subjects with normal renal function | [5][6]    |
| Elimination Half-life (t½)                 | 10.0 ± 2.8 h                           | Elderly patients, first day         | [10]      |
| Elimination Half-life (t½)                 | 10.3 ± 2.5 h                           | Elderly patients, final day         | [10]      |
| Elimination Half-life (t½)                 | 12.7 ± 4.67 h                          | Middle-aged to elderly patients     | [11]      |
| Renal Clearance                            | 145 mL/min                             | Normal renal function               | [8]       |
| Renal Clearance                            | 200 ± 55 mL/min/1.73<br>m <sup>2</sup> | Normal renal function               | [5][6]    |
| Total Body Clearance                       | 259 ± 83 mL/min/1.73<br>m <sup>2</sup> | Normal renal function               | [5]       |

# **Experimental Protocols: Excretion Studies**



#### Protocol 3: Analysis of Lomefloxacin in Urine

- Objective: To determine the extent of renal excretion of **lomefloxacin** and its metabolites.
- Methodology:
  - Following administration of a 400 mg oral dose of lomefloxacin, urine samples were collected from subjects over a period of 48 to 72 hours.[8][9]
  - The total volume of urine was recorded for each collection interval.
  - The concentrations of lomefloxacin and its metabolites in the urine samples were quantified using HPLC.[9]
  - The amount of drug and metabolites excreted in the urine was calculated by multiplying the concentration by the urine volume for each interval.

## Visualizing the ADME Pathway of Lomefloxacin

The following diagrams illustrate the key processes in the ADME profile of **lomefloxacin**.





Click to download full resolution via product page

Caption: Overall ADME workflow of lomefloxacin.



Caption: Major excretion pathways of lomefloxacin.



Click to download full resolution via product page

Caption: Factors affecting **lomefloxacin** absorption.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lomefloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetics and safety of single oral doses of lomefloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Multiple-dose pharmacokinetics of lomefloxacin: rationale for once-a-day dosing PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and tissue penetration of orally administered lomefloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of lomefloxacin in elderly patients with urinary tract infection following daily dosing with 400 mg PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-state pharmacokinetics and sputum penetration of lomefloxacin in patients with chronic obstructive pulmonary disease and acute respiratory tract infections PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction study of moxifloxacin and lomefloxacin with co-administered drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lomefloxacin clinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum protein binding of lomefloxacin, a new antimicrobial agent, and its related quinolones PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 17. Influence of renal function on the pharmacokinetics of lomefloxacin compared with other fluoroquinolones PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lomefloxacin absorption, distribution, metabolism, and excretion (ADME) profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566496#lomefloxacin-absorption-distribution-metabolism-and-excretion-adme-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com